molecular formula C28H22N2O3 B15004515 4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15004515
M. Wt: 434.5 g/mol
InChI Key: OBXAAWFCOTYJHK-UHFFFAOYSA-N
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Description

4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an amine and a source of sulfur such as phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 5-alkoxy-2(5H)-furanones .

Scientific Research Applications

4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The furan and pyrrole rings can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(FURAN-2-CARBONYL)-3-[(4-METHYLPHENYL)AMINO]-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of a furan ring, a pyrrole ring, and multiple aromatic substituents. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-(4-methylanilino)-1,2-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C28H22N2O3/c1-19-14-16-21(17-15-19)29-25-24(27(31)23-13-8-18-33-23)26(20-9-4-2-5-10-20)30(28(25)32)22-11-6-3-7-12-22/h2-18,26,29H,1H3

InChI Key

OBXAAWFCOTYJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CO5

Origin of Product

United States

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